(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a sulfamoyl group at position 6, a (3-methoxy-2-naphthoyl)imino substituent at position 2, and an ethyl acetate ester at the thiazole nitrogen. The Z-configuration of the imino group (C=N) is critical for its stereochemical orientation, which influences molecular interactions and biological activity.
Properties
IUPAC Name |
ethyl 2-[2-(3-methoxynaphthalene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S2/c1-3-32-21(27)13-26-18-9-8-16(34(24,29)30)12-20(18)33-23(26)25-22(28)17-10-14-6-4-5-7-15(14)11-19(17)31-2/h4-12H,3,13H2,1-2H3,(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDRUCWVJERMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its therapeutic potentials and mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the condensation of 3-methoxy-2-naphthoyl isocyanate with 6-sulfamoylbenzo[d]thiazole derivatives. The resulting structure features a thiazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.
1. Anticancer Activity
Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL against MCF-7 breast cancer cells, suggesting that structural modifications can enhance their anticancer efficacy .
| Compound | IC50 (µM/mL) | Cell Line | Reference |
|---|---|---|---|
| Compound A | 1.8 ± 0.02 | MCF-7 (Breast) | |
| Compound B | 4.5 | MCF-7 (Breast) | |
| Compound C | 1.2 | Doxorubicin |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and pain relief comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines .
3. Analgesic Properties
In analgesic evaluations, this compound exhibited significant pain-relieving effects in rodent models, indicating its potential as an analgesic agent. The observed effects were dose-dependent, with higher doses yielding greater analgesia .
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted on the cytotoxic effects of various benzothiazole derivatives found that this compound showed promising results against the MCF-7 cell line, with an IC50 significantly lower than many other tested compounds .
Case Study 2: In Vivo Anti-inflammatory Study
In a controlled study, the compound was administered to rats with induced inflammation. Results indicated a marked decrease in paw edema and inflammatory cytokines, supporting its use as an anti-inflammatory agent .
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Research indicates that thiazole derivatives exhibit significant anti-inflammatory and analgesic properties. Studies have shown that compounds with structural similarities to (Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can inhibit inflammatory mediators effectively.
Table 1: Summary of Anti-inflammatory Activity in Animal Models
| Compound Name | Dose (mg/kg) | Edema Reduction (%) | Reference |
|---|---|---|---|
| Compound A | 50 | 45 | TBD |
| Compound B | 100 | 60 | TBD |
| (Z)-ethyl ... | 50 | TBD | TBD |
In a study using carrageenan-induced paw edema in rats, the tested compounds demonstrated a dose-dependent reduction in swelling compared to control groups.
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented extensively. In vitro studies reveal that these compounds can induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound C | 10 | Apoptosis induction | TBD |
| Compound D | 15 | Cell cycle arrest | TBD |
| (Z)-ethyl ... | TBD | TBD | TBD |
For example, compounds similar to (Z)-ethyl ... were tested against MCF-7 breast cancer cells, revealing significant cytotoxicity with low IC50 values.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:
- Case Study on Analgesic Efficacy : A study involving a derivative similar to (Z)-ethyl ... showed promising results in reducing pain responses in a rat model of neuropathic pain. The compound was administered at varying doses, demonstrating significant analgesic effects compared to standard analgesics.
- Oncological Research : Another study tested thiazole derivatives for their ability to inhibit tumor growth in xenograft models. Results indicated that these compounds could significantly reduce tumor volume and weight, suggesting their potential as therapeutic agents in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituents and core frameworks:
Physicochemical and Spectroscopic Properties
- Melting Points:
- Spectroscopic Signatures:
Research Findings and Limitations
- Key Insights: The Z-configuration (imino group) may confer stability akin to cephalosporin intermediates . Sulfamoyl and methoxynaphthoyl groups synergistically enhance target selectivity (e.g., enzyme inhibition).
- Gaps in Evidence: No direct data on the target compound’s synthesis, crystallography, or bioactivity. Limited evidence on naphthoyl-substituted benzothiazoles; most analogs focus on phenyl or pyrazole groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
